Cas no 133522-39-1 ((2R)-1-amino-3-phenylpropan-2-ol)

(2R)-1-Amino-3-phenylpropan-2-ol is a chiral β-amino alcohol with a phenyl substituent, commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis, particularly in the preparation of bioactive compounds and chiral ligands. The compound’s structure, featuring both amino and hydroxyl functional groups, enables its use in the development of peptidomimetics, catalysts, and β-blocker derivatives. High purity grades ensure consistent performance in research and industrial processes. Its stability and well-defined stereochemistry further enhance its utility in enantioselective transformations, making it a preferred choice for synthetic chemists.
(2R)-1-amino-3-phenylpropan-2-ol structure
133522-39-1 structure
Product Name:(2R)-1-amino-3-phenylpropan-2-ol
CAS No:133522-39-1
MF:C9H13NO
MW:151.205622434616
MDL:MFCD01862115
CID:1034911
PubChem ID:10898873
Update Time:2025-10-29

(2R)-1-amino-3-phenylpropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (R)-1-Amino-3-phenylpropan-2-ol
    • (2R)-1-amino-3-phenylpropan-2-ol
    • (R)-1-amino-3-phenyl-2-propanol
    • AK130854
    • KB-209586
    • R-1-amino-3-phenyl-propan-2-ol
    • SureCN7472546
    • EN300-99694
    • DB-223390
    • SCHEMBL7472546
    • AKOS016014741
    • DTXSID20447554
    • CS-0218059
    • 133522-39-1
    • MDL: MFCD01862115
    • Inchi: 1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1
    • InChI Key: JIIXMZQZEAAIJX-SECBINFHSA-N
    • SMILES: O[C@@H](CN)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 151.099714038g/mol
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 99.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 46.2Ų

(2R)-1-amino-3-phenylpropan-2-ol Pricemore >>

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Additional information on (2R)-1-amino-3-phenylpropan-2-ol

Comprehensive Overview of (2R)-1-amino-3-phenylpropan-2-ol (CAS No. 133522-39-1): Properties, Applications, and Research Insights

(2R)-1-amino-3-phenylpropan-2-ol, with the CAS number 133522-39-1, is a chiral organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, often referred to as a β-amino alcohol derivative, is characterized by its phenyl group and amino-alcohol functionality, making it a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "chiral synthesis of (2R)-1-amino-3-phenylpropan-2-ol" or "applications of CAS 133522-39-1", reflecting its relevance in drug development and asymmetric catalysis.

The compound's stereochemical purity is a critical factor in its applications, particularly in the synthesis of enantiomerically pure pharmaceuticals. Recent trends in green chemistry have also spurred interest in eco-friendly synthesis methods for (2R)-1-amino-3-phenylpropan-2-ol, aligning with global sustainability goals. Questions such as "How to optimize the yield of (2R)-1-amino-3-phenylpropan-2-ol?" or "What are the latest advancements in its catalytic applications?" are commonly explored in academic forums and industry publications.

From a molecular perspective, 133522-39-1 exhibits a balanced hydrophilicity-lipophilicity profile, which enhances its utility in drug formulation. Its role as a building block for bioactive molecules is well-documented, particularly in the design of CNS-targeting therapeutics. The compound's phenylpropanolamine backbone is structurally analogous to several neurotransmitters, making it a subject of interest in neurological research. Searches for "(2R)-1-amino-3-phenylpropan-2-ol in neuroscience" or "CAS 133522-39-1 pharmacokinetics" highlight its interdisciplinary importance.

In industrial settings, CAS 133522-39-1 is often utilized in chiral resolution processes and as a precursor for ligand design in asymmetric hydrogenation reactions. The growing demand for enantioselective catalysts has further amplified its commercial value. Notably, discussions around "scalable production of (2R)-1-amino-3-phenylpropan-2-ol" and "cost-effective purification techniques" dominate technical forums, reflecting practical challenges in large-scale applications.

Recent studies have also explored the biodegradability and toxicological profile of (2R)-1-amino-3-phenylpropan-2-ol, addressing concerns related to environmental impact. Regulatory compliance and safety data sheets (SDS) for CAS 133522-39-1 are frequently updated to meet international standards, ensuring safe handling in laboratories and production facilities. Queries like "Is (2R)-1-amino-3-phenylpropan-2-ol environmentally friendly?" or "What are the storage conditions for CAS 133522-39-1?" underscore the need for accessible scientific data.

In summary, (2R)-1-amino-3-phenylpropan-2-ol (133522-39-1) represents a pivotal compound in modern chemistry, bridging gaps between academic research and industrial innovation. Its multifaceted applications—from pharmaceutical intermediates to catalytic agents—continue to inspire cutting-edge studies, while its alignment with sustainable chemistry principles ensures its enduring relevance. As research evolves, this compound is poised to remain a cornerstone in the development of chiral therapeutics and green synthetic methodologies.

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